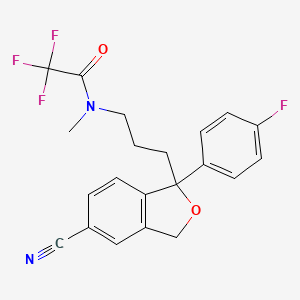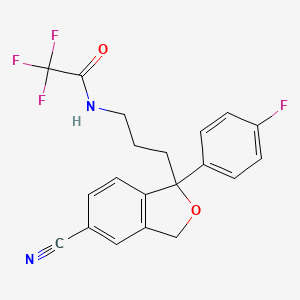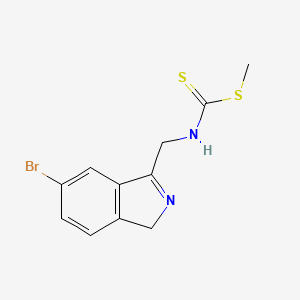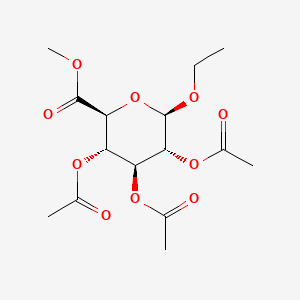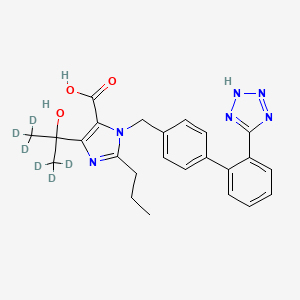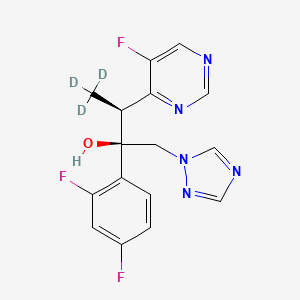
Voriconazole-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Voriconazole-d3 is a deuterated form of voriconazole, a triazole antifungal medication. The deuterium atoms replace three hydrogen atoms in the molecule, which can help in pharmacokinetic studies by providing a stable isotope for tracing and quantification. This compound is primarily used in research settings to study the pharmacokinetics, metabolism, and distribution of voriconazole in biological systems.
科学的研究の応用
Voriconazole-d3 is widely used in scientific research for various applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of voriconazole in biological systems.
Metabolism Studies: Helps in identifying metabolic pathways and metabolites of voriconazole.
Drug Interaction Studies: Used to investigate potential drug-drug interactions involving voriconazole.
Clinical Research: Assists in therapeutic drug monitoring and optimizing dosing regimens for patients.
Safety and Hazards
Voriconazole-d3 is toxic if swallowed, suspected of causing cancer, suspected of damaging fertility or the unborn child, and may cause damage to the liver through prolonged or repeated exposure . Its therapy may cause transient, asymptomatic serum aminotransferase elevations, and it is also a well-known cause of acute drug-induced liver injury .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Voriconazole-d3 involves the incorporation of deuterium atoms into the voriconazole molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. One common method involves the use of deuterated methyl iodide in the presence of a base to introduce deuterium atoms into the molecule .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product. The product is then purified using techniques such as chromatography to remove any impurities .
化学反応の分析
Types of Reactions
Voriconazole-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form voriconazole N-oxide, which has minimal antifungal activity.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Strong nucleophiles like sodium hydride or potassium tert-butoxide are often used in substitution reactions.
Major Products Formed
Oxidation: Voriconazole N-oxide
Reduction: Reduced forms of this compound
Substitution: Various substituted derivatives depending on the nucleophile used
作用機序
Voriconazole-d3, like voriconazole, exerts its antifungal effects by inhibiting the enzyme cytochrome P450 14α-lanosterol demethylase. This enzyme is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately fungal cell death .
類似化合物との比較
Similar Compounds
Fluconazole: Another triazole antifungal with a similar mechanism of action but a narrower spectrum of activity.
Itraconazole: A triazole antifungal with a broader spectrum of activity but different pharmacokinetic properties.
Posaconazole: A newer triazole antifungal with activity against a wider range of fungal pathogens.
Uniqueness of Voriconazole-d3
This compound is unique due to its deuterium labeling, which makes it an invaluable tool for pharmacokinetic and metabolic studies. The presence of deuterium atoms allows for precise tracing and quantification in biological systems, providing insights into the behavior of voriconazole that are not possible with non-labeled compounds .
特性
IUPAC Name |
(2R,3S)-4,4,4-trideuterio-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEHBSKCWLPMDN-QLWAGJNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-6-[(1E,3E)-1,3-pentadien-1-yl]-1,3-benzothiazole](/img/structure/B562558.png)



